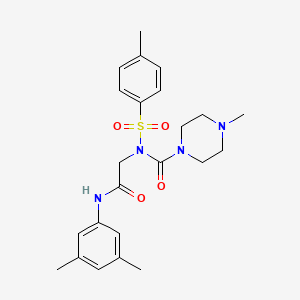

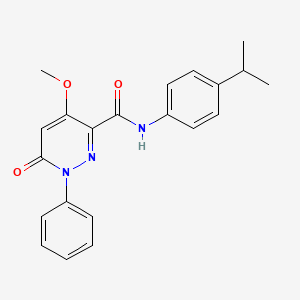

N-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

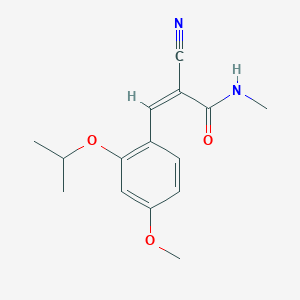

The compound is a complex organic molecule that likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), an amide group (a carbonyl group (C=O) adjacent to a nitrogen), and a tosyl group (a sulfur-containing group often used as a protecting group in organic synthesis). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .

Chemical Reactions Analysis

The compound, due to the presence of the piperazine ring and the amide group, could potentially undergo a variety of chemical reactions. For example, the nitrogen in the piperazine ring could act as a nucleophile in substitution reactions, and the carbonyl group in the amide could be involved in addition reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, also known as N-(3,5-dimethylphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide:

Pharmaceutical Development

This compound is being explored for its potential in pharmaceutical development, particularly as a lead compound for new drug discovery. Its unique structure allows for the modification of various functional groups, making it a versatile candidate for synthesizing derivatives with enhanced biological activity. Researchers are investigating its potential as an anti-inflammatory and analgesic agent due to its ability to interact with specific biological targets .

Cancer Research

In cancer research, this compound has shown promise as an anticancer agent . Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Its mechanism of action involves the disruption of key signaling pathways that are crucial for cancer cell survival .

Neuroprotective Agents

The compound is also being studied for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are exploring its ability to modulate neuroinflammatory responses and enhance neuronal survival.

Antimicrobial Applications

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of microbes, leading to cell lysis and death. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. Its ability to bind to the active sites of these enzymes makes it a valuable tool for studying enzyme kinetics and developing enzyme inhibitors as therapeutic agents .

Biochemical Research

Lastly, this compound is used in biochemical research to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it a useful tool for elucidating the mechanisms of protein function and for developing new biochemical assays.

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide Neuroprotective Agents Antimicrobial Applications Enzyme Inhibition Studies : Material Science : Catalysis : Biochemical Research

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(3,5-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-17-5-7-21(8-6-17)32(30,31)27(23(29)26-11-9-25(4)10-12-26)16-22(28)24-20-14-18(2)13-19(3)15-20/h5-8,13-15H,9-12,16H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYUCWXDXIJICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)C)C)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)